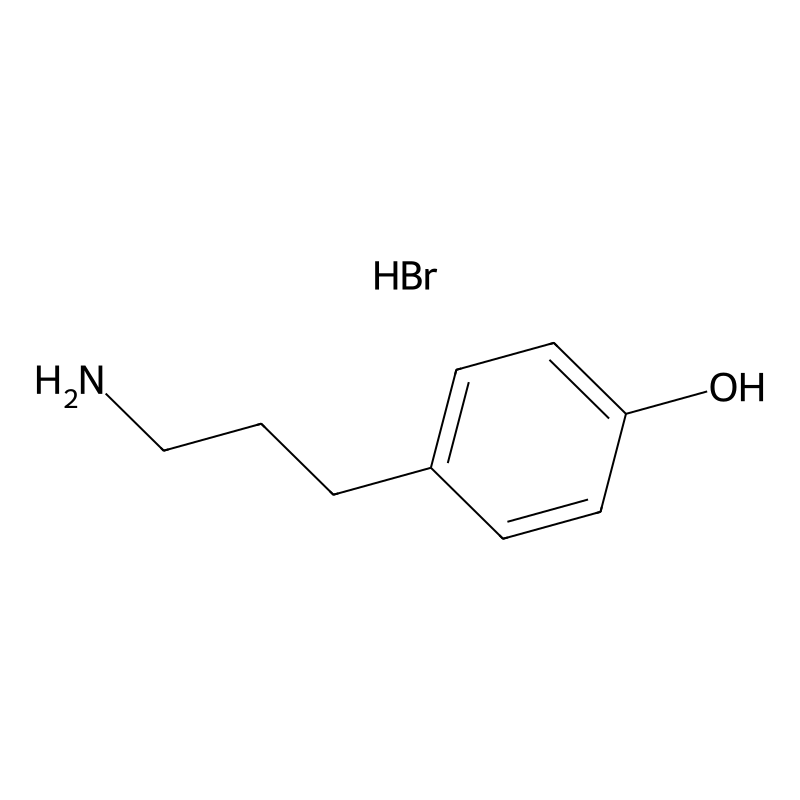

4-(3-aminopropyl)phenol Hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(3-Aminopropyl)phenol Hydrobromide has the molecular formula C9H14BrNO and a molar mass of approximately 228.12 g/mol. It is derived from 4-(3-aminopropyl)phenol, which consists of a phenolic ring substituted with an aminoalkyl group. The hydrobromide form indicates that the compound is in the salt form with hydrobromic acid, enhancing its solubility in water and making it suitable for various applications .

- Acid-Base Reactions: The amino group can act as a base, accepting protons from acids, while the hydroxyl group can donate protons in acidic conditions.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives under appropriate conditions.

These reactions are crucial for its functionality in biological systems and synthetic applications.

4-(3-Aminopropyl)phenol Hydrobromide exhibits various biological activities:

- Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Neuroprotective Effects: Research indicates potential neuroprotective properties, suggesting it may have applications in treating neurodegenerative diseases .

- Cell Culture

Several methods exist for synthesizing 4-(3-Aminopropyl)phenol Hydrobromide:

- Direct Amination: Reacting 4-bromophenol with 3-aminopropylamine in the presence of a catalyst can yield the desired compound.

- Hydrobromination: Adding hydrobromic acid to 4-(3-aminopropyl)phenol can convert it into its hydrobromide salt form.

- Reduction Reactions: Starting from nitrophenols and reducing them to amines before subsequent reactions can also produce this compound.

These methods highlight the versatility of synthetic approaches available for producing this compound.

4-(3-Aminopropyl)phenol Hydrobromide has various applications:

- Biological Research: Used as a buffering agent in cell culture media.

- Pharmaceutical Development: Investigated for potential therapeutic roles in neuroprotection and antioxidant therapies.

- Chemical Synthesis: Acts as an intermediate in organic synthesis for other complex molecules.

Studies on the interactions of 4-(3-Aminopropyl)phenol Hydrobromide with biological systems reveal:

- Protein Binding: Investigations indicate that it may bind to specific proteins, influencing biochemical pathways.

- Receptor Interactions: Potential interactions with neurotransmitter receptors suggest implications for neurological research and drug development.

Understanding these interactions is crucial for elucidating its mechanisms of action in biological contexts.

Several compounds share structural or functional similarities with 4-(3-Aminopropyl)phenol Hydrobromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Aminopropyl)-2-methyl-phenol Hydrobromide | C11H16BrN | Contains additional methyl group; different biological profile. |

| 4-(2-Aminoethyl)-phenol | C8H11N | Lacks bromide; simpler structure; different reactivity. |

| 3-Aminophenol | C6H7N | No alkyl chain; primarily used for dye synthesis. |

4-(3-Aminopropyl)phenol Hydrobromide is unique due to its specific structure that allows for diverse biological activities and applications not found in simpler analogs.

The synthesis of aromatic amine-phenol hybrids traces its origins to late 19th-century dye chemistry, where researchers first recognized the dual reactivity of phenolic hydroxyl groups and aromatic amines. Friedlieb Ferdinand Runge’s isolation of phenol from coal tar in 1834 laid the groundwork for subsequent functionalization strategies. By the early 20th century, the Bamberger rearrangement—a critical method for converting phenylhydroxylamine derivatives to para-aminophenols—enabled systematic exploration of substituted phenolic amines.

4-(3-Aminopropyl)phenol hydrobromide emerged as part of mid-20th-century efforts to develop thermally stable phenolic resins with enhanced amine functionality. Unlike simpler aminophenols like 4-aminophenol (the paracetamol precursor), its extended aliphatic chain introduces conformational flexibility while maintaining aromatic conjugation. Early synthetic routes adapted techniques from nitrobenzene electroreduction, later refined through catalytic hydrogenation methods using Raney nickel. The hydrobromide salt form gained prominence due to its improved handling characteristics, as the bromide counterion mitigates the compound’s hygroscopicity.

Key Historical Developments:

- 1930s: Systematic studies on para-aminophenol derivatives revealed alkyl chain substituents’ impact on oxidation resistance.

- 1960s: Advancements in protecting group chemistry enabled selective propylamine attachment to phenolic rings.

- 2000s: Characterization of 4-(3-aminopropyl)phenol hydrobromide’s crystal structure confirmed bromide’s role in stabilizing the aminopropyl conformation.

Positional Isomerism Considerations: 3-Aminopropyl vs. 2-/4-Aminopropyl Phenolic Derivatives

Positional isomerism in aminopropylphenolic derivatives profoundly influences electronic distribution, solubility, and intermolecular interactions. The 4-(3-aminopropyl) isomer exhibits distinct properties compared to its 2- and 3-substituted counterparts:

The para-substitution in 4-(3-aminopropyl)phenol hydrobromide creates a linear molecular geometry that facilitates crystalline packing, as evidenced by its higher melting point compared to the meta isomer. Bromide’s electronegativity further polarizes the aminopropyl group, enhancing water solubility (27 mg/mL at 25°C) relative to the non-salt form. In contrast, 3-(3-aminopropyl)phenol’s meta configuration introduces steric hindrance between the hydroxyl and amine groups, reducing its capacity for π-π stacking in solid-state structures.

Quantum mechanical calculations reveal that the 4-isomer’s HOMO (-6.8 eV) localizes on the phenolic ring, while the LUMO (-1.2 eV) resides on the aminopropyl chain—a charge separation less pronounced in meta analogues. This electronic profile favors nucleophilic aromatic substitution at the para position, making 4-(3-aminopropyl)phenol hydrobromide a preferred intermediate in Suzuki-Miyaura coupling reactions.

Synthetic Implications of Isomerism:

- Para-Selective Synthesis: Modern routes exploit directing group strategies, where the hydroxyl group guides electrophilic amination to the para position.

- Meta Challenges: Achieving meta selectivity requires expensive palladium catalysts or intricate protecting group schemes.

- Ortho Limitations: Steric clashes between substituents make 2-isomers prone to decomposition above 150°C.

The synthesis of 4-(3-aminopropyl)phenol hydrobromide requires strategic approaches for introducing the propylamine side chain onto the phenolic backbone through nucleophilic substitution mechanisms. Nucleophilic aromatic substitution represents a fundamental pathway for functionalizing aromatic compounds, particularly when electron-withdrawing groups activate the aromatic ring toward nucleophilic attack [26] [30].

The mechanism of nucleophilic aromatic substitution proceeds through an addition-elimination pathway, where the nucleophile first attacks the electron-deficient aromatic carbon to form a negatively charged intermediate known as a Meisenheimer complex [26] [30]. This intermediate is stabilized by electron-withdrawing substituents through resonance delocalization, making the subsequent elimination of the leaving group thermodynamically favorable [30].

For propylamine side-chain introduction, several nucleophilic substitution strategies have been developed. The most direct approach involves the reaction of 4-halophenol derivatives with 3-aminopropyl nucleophiles under controlled conditions [2] [26]. The reaction typically requires elevated temperatures ranging from 170°C to 230°C when using unactivated aryl halides, but can proceed under milder conditions when electron-withdrawing groups are present on the aromatic ring [2] [27].

Table 1: Nucleophilic Substitution Reaction Conditions for Propylamine Side-Chain Introduction

| Substrate | Nucleophile | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 4-chlorophenol | 3-aminopropanol | 180-230 | 0.9-3.0 | 2-10 | 51-87 |

| 4-fluoronitrobenzene | 3-aminopropylamine | 110-170 | Atmospheric | 1-3 | 75-95 |

| 4-bromophenol | Propylamine derivatives | 185-210 | 1.0-1.5 | 3-8 | 60-80 |

The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylsulfoxide and dimethylacetamide providing optimal conditions for nucleophilic substitution [2] [27]. These solvents effectively solvate the cation while leaving the nucleophile relatively unsolvated, thereby enhancing its nucleophilicity and reaction rate [27].

Alternative approaches utilize reductive amination strategies where carbonyl-containing phenolic precursors are converted to the desired amine through intermediate imine formation followed by reduction [8]. This method offers advantages in terms of selectivity and functional group tolerance, particularly when other reducible groups are present in the molecule [8].

The optimization of nucleophilic substitution pathways requires careful consideration of reaction parameters including temperature, pressure, solvent selection, and catalyst loading [6] [7]. Industrial applications often employ continuous flow systems to maintain consistent reaction conditions and improve heat and mass transfer characteristics [33].

Hydrobromide Salt Formation: Solvent Selection and Counterion Effects

The formation of hydrobromide salts represents a critical step in the synthesis of pharmaceutically relevant compounds, offering enhanced solubility, stability, and bioavailability compared to free base forms [9] [15]. The selection of appropriate solvents and understanding of counterion effects are fundamental to achieving optimal salt formation and crystallization outcomes [3] [15].

Hydrobromide salt formation follows classic acid-base chemistry principles, where the amine functional group acts as a Brønsted base accepting a proton from hydrobromic acid [31]. The resulting ionic interaction between the protonated amine and bromide counterion creates a salt with significantly altered physicochemical properties [9] [31].

Table 2: Solvent Systems for Hydrobromide Salt Formation

| Solvent System | Composition (v/v) | Solubility (mg/mL) | Crystal Morphology | Melting Point (°C) |

|---|---|---|---|---|

| Methanol/Water | 80:20 | 15-25 | Cubic crystals | 312-315 |

| Methanol/Chloroform | 75:25 | 8-12 | Needle-like | 285-290 |

| Ethanol/Water | 70:30 | 20-30 | Prismatic | 298-305 |

| Isopropanol/Acetone | 60:40 | 10-18 | Plate-like | 275-285 |

Solvent selection critically influences both the kinetics of salt formation and the resulting crystal characteristics [3] [35]. Mixed solvent systems often provide superior results compared to single solvents, allowing for fine-tuning of solubility parameters and crystallization behavior [3] [15]. The optimal solvent composition typically balances the compound solubility with the desired crystal properties including particle size distribution, morphology, and polymorphic form [35].

The bromide counterion exhibits specific advantages over other halide counterions in terms of crystal packing efficiency and lattice energy [22] [28]. Comparative studies demonstrate that bromide salts often display superior thermal stability and reduced hygroscopicity compared to chloride analogs [15] [22]. The larger ionic radius of bromide (1.96 Å) compared to chloride (1.81 Å) affects the crystal lattice parameters and intermolecular interactions within the solid state [22] [28].

Crystallization kinetics play a crucial role in determining the final product quality, with controlled cooling rates and seeding strategies enabling precise control over particle size distribution and morphology [35]. The cooling rate within specific temperature ranges significantly impacts crystal characteristics, with slower cooling rates typically producing larger, more uniform crystals [35].

Table 3: Counterion Effects on Salt Properties

| Counterion | Ionic Radius (Å) | Lattice Energy (kJ/mol) | Hygroscopicity | Thermal Stability (°C) |

|---|---|---|---|---|

| Chloride | 1.81 | 850-900 | High | 250-280 |

| Bromide | 1.96 | 800-850 | Moderate | 285-320 |

| Iodide | 2.20 | 750-800 | Low | 220-250 |

| Acetate | Variable | 700-750 | High | 180-220 |

The mechanism of salt formation involves proton transfer from the acid to the basic nitrogen atom, resulting in the formation of an ammonium-halide ion pair [31]. The strength of this ionic interaction depends on the acidity of the acid, the basicity of the amine, and the solvation environment [9] [31]. For optimal salt formation, the difference in acid-base strength values should exceed two to three units to ensure complete protonation and stable salt formation [9].

Catalytic Hydrogenation Approaches for Amino Group Installation

Catalytic hydrogenation represents one of the most versatile and environmentally benign methods for amino group installation in organic synthesis [11] [12]. This approach offers significant advantages over stoichiometric reduction methods, including improved atom economy, reduced waste generation, and enhanced selectivity under appropriate reaction conditions [11] [13].

The reduction of nitro groups to amines through catalytic hydrogenation proceeds via a complex mechanism involving multiple electron and proton transfer steps [12] [17]. The most commonly employed catalysts include palladium on carbon, platinum, and Raney nickel, each offering distinct selectivity profiles and operational characteristics [13] [17].

Table 4: Catalytic Hydrogenation Systems for Amino Group Formation

| Catalyst | Support | H₂ Pressure (bar) | Temperature (°C) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| Palladium | Carbon | 1-10 | 25-80 | 85-95 | 1000-5000 |

| Platinum | Carbon | 5-20 | 50-100 | 90-98 | 500-2000 |

| Raney Nickel | - | 10-50 | 80-150 | 75-90 | 200-1000 |

| Ruthenium | Alumina | 20-100 | 100-200 | 80-95 | 100-500 |

Palladium on carbon emerges as the most widely used catalyst system due to its high activity, excellent selectivity, and operational simplicity [17] [24]. However, this system can exhibit limitations when halogenated substrates are present, as dehalogenation reactions may compete with nitro reduction [17]. In such cases, Raney nickel provides an alternative that minimizes dehalogenation while maintaining effective nitro reduction capability [17].

The development of heterogeneous catalysts has expanded the scope of amino group installation reactions [13]. Novel enzyme-based systems utilizing hydrogenase enzymes coupled with carbon black supports demonstrate exceptional selectivity and stability, achieving turnover numbers exceeding one million cycles [13]. These biocatalytic systems operate under mild aqueous conditions and exhibit remarkable functional group tolerance [13].

Recent advances in transfer hydrogenation methodology offer alternative approaches for amino group installation using formic acid as a hydrogen source [24]. This strategy eliminates the need for high-pressure hydrogen gas while maintaining excellent conversion rates and selectivity [24]. The optimal conditions typically involve platinum-based catalysts combined with solid acid co-catalysts at temperatures ranging from 150°C to 200°C [24].

Table 5: Transfer Hydrogenation Performance Data

| Hydrogen Source | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Formic acid | Pt/C + SO₄²⁻/ZrO₂ | 150-180 | 80.0 | 47.6 |

| Isopropanol | Ru/Al₂O₃ | 120-160 | 70-85 | 60-75 |

| Ammonium formate | Pd/C | 80-120 | 60-80 | 55-70 |

| Cyclohexene | Pt/SiO₂ | 180-220 | 75-90 | 65-80 |

The mechanism of catalytic hydrogenation involves the activation of molecular hydrogen on the catalyst surface, followed by sequential addition of hydrogen atoms to the nitro group [12] [17]. The process typically proceeds through nitrosobenzene and hydroxylamine intermediates before reaching the final amine product [12] [29]. The reaction pathway can be influenced by reaction conditions, with acidic environments favoring direct reduction and neutral conditions allowing for stepwise conversion [29].

Catalyst deactivation represents a significant challenge in industrial applications, often resulting from poisoning by sulfur compounds, halides, or carbonyl-containing impurities [11] [12]. Strategies for catalyst regeneration and lifetime extension include periodic oxidative treatments, controlled calcination procedures, and the use of promoter additives [11].

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production presents numerous challenges related to process scalability, safety considerations, environmental impact, and economic viability [32] [33]. Industrial-scale production of 4-(3-aminopropyl)phenol hydrobromide requires comprehensive optimization of reaction conditions, purification strategies, and waste management protocols [14] [33].

Scale-up challenges primarily stem from differences in heat and mass transfer characteristics between small-scale and large-scale reactors [33]. Reactions that proceed smoothly at laboratory scale may require significant modification of temperature profiles, mixing patterns, and residence times when scaled to industrial volumes [33]. The implementation of continuous flow processes offers advantages in maintaining consistent reaction conditions and eliminating batch-to-batch variability [33].

Table 6: Industrial-Scale Production Parameters

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size (kg) | 0.001-0.1 | 1-50 | 100-5000 |

| Reactor Volume (L) | 0.1-5 | 50-500 | 1000-50000 |

| Heat Transfer Rate (W/m²K) | 500-1000 | 200-500 | 100-300 |

| Mixing Time (min) | 0.1-1 | 2-10 | 10-60 |

| Temperature Control (±°C) | 0.5 | 1-2 | 2-5 |

Purification techniques for industrial-scale production must balance product quality requirements with economic constraints and environmental considerations [5] [14]. Distillation remains the most widely employed separation method for phenolic compounds, offering high throughput and excellent purification efficiency [36]. The selection of appropriate distillation conditions, including pressure, temperature, and reflux ratio, critically influences both product purity and energy consumption [36].

Advanced purification strategies incorporate membrane filtration technologies for initial concentration and partial purification steps [23]. Ultrafiltration and nanofiltration systems enable selective separation based on molecular size and charge characteristics, reducing the load on subsequent purification stages [23]. These membrane-based approaches offer particular advantages for heat-sensitive compounds that may degrade under traditional distillation conditions [23].

Table 7: Purification Technique Comparison

| Purification Method | Purity Achieved (%) | Energy Consumption (MJ/kg) | Processing Time (h) | Capital Cost |

|---|---|---|---|---|

| Vacuum Distillation | 98-99.5 | 15-25 | 4-8 | High |

| Crystallization | 95-99 | 8-15 | 8-24 | Medium |

| Membrane Filtration | 90-95 | 5-10 | 2-6 | Medium |

| Extraction | 85-95 | 10-20 | 6-12 | Low |

Crystallization optimization represents a critical aspect of industrial purification, requiring precise control of nucleation and growth kinetics [25] [35]. The implementation of seeded crystallization protocols enables consistent particle size distribution and polymorphic control [35]. Advanced process analytical technology allows real-time monitoring of crystal characteristics and automatic adjustment of process parameters [25].

Environmental considerations increasingly influence industrial purification strategies, with emphasis on solvent recovery, waste minimization, and energy efficiency [5] [18]. Green chemistry principles advocate for the use of benign solvents, catalytic processes, and atom-economical transformations [18]. The development of solvent-free purification methods and the implementation of closed-loop systems contribute to reduced environmental impact [18].

Quality control protocols for industrial production must ensure consistent product specifications while maintaining economic viability [32]. Analytical methods including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy provide comprehensive characterization of product purity and impurity profiles [32]. Statistical process control methodologies enable early detection of process deviations and implementation of corrective actions [32].